![molecular formula C18H12S B1455104 9,10-Dihydro-9,10-[3,4]thiophenoanthracen CAS No. 42490-26-6](/img/structure/B1455104.png)

9,10-Dihydro-9,10-[3,4]thiophenoanthracen

Übersicht

Beschreibung

9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a chemical compound with the molecular formula C18H12S . It is a solid at 20 degrees Celsius . The compound is used in the synthesis of thiophenoanthracene-based conjugated polymers .

Synthesis Analysis

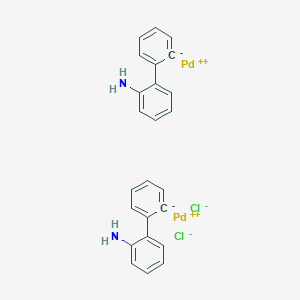

The synthesis of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene involves complex chemical reactions. One approach involves the use of a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction of formaldehyde elimination . Another method involves the assembly of the DBA (Br) 2 framework .Molecular Structure Analysis

The molecular structure of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene is complex. The central tricyclic framework of the tetramethyl derivative has a butterfly conformation with a dihedral angle of 143°, while the central six-membered ring of the tetra- tert -butyl derivative has a planar structure .Chemical Reactions Analysis

The chemical reactions involving 9,10-Dihydro-9,10-[3,4]thiophenoanthracene are complex and involve several steps. Key intermediates and mechanistic details of the reaction sequence leading to the assembly of the DBA (Br) 2 framework have been elucidated .Physical and Chemical Properties Analysis

9,10-Dihydro-9,10-[3,4]thiophenoanthracene has a molecular weight of 260.4 g/mol . The compound is a solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Nicht-halogenierte Flammschutzmittel

Der organische Phosphor-H-Phosphinat 9,10-dihydro-9-oxa-10-phosphaphenanthren-10-oxid (DOPO) ist ein Molekül von großem Interesse im Bereich der nicht-halogenierten Flammschutzmittel für Kunststoffe . Die besondere Reaktivität der P-H-Bindung eröffnet die Möglichkeit verschiedener Arten der Funktionalisierung unter Beibehaltung der flammhemmenden Aktivität sowohl in der Gas- als auch in der kondensierten Phase .

Synthese von Phosphonat-Derivaten

Phosphonat-Derivate von 9,10-dihydro-9-oxa-10-phosphaphenanthren-10-oxid (DOPO) können in einem einzigen Schritt unter milden Bedingungen synthetisiert werden . Dieses Verfahren basiert auf der Oxidation des Reaktanten mit I2 in Gegenwart des Reaktantenalkohols als Lösungsmittel und Triethylamin als Base .

Flammschutz und thermische Stabilität

Ein DOPO-basiertes Derivat in Kombination mit Aluminiumphosphat-beschichtetem Sepiolith wurde verwendet, um die Flammschutz-, thermische Stabilität und mechanischen Eigenschaften von Poly(ethylenoxid) (PEO)/Poly(butylenadipat-co-terephthalat) (PBAT)-Mischungen zu verbessern .

Dämpfungszusatz für Methylvinylsiliconkautschuk

9,10-Dihydro-9-oxa-10-phosphaphenanthren-10-oxid-basiertes Oligosiloxan wurde als vielversprechender Dämpfungszusatz für Methylvinylsiliconkautschuk (VMQ)-Elastomere eingesetzt .

Herstellung von Methylphenylvinylsiliconkautschuk mit hoher Dämpfung

9,10-Dihydro-9-oxa-10-phosphaphenanthren-10-oxid-basiertes Oligosiloxan wurde bei der Herstellung von Methylphenylvinylsiliconkautschuk mit hoher Dämpfung eingesetzt .

Wirkmechanismus

Mode of Action

9,10-Dihydro-9,10-[3,4]thiophenoanthracene is a thiophene-based monomer used in the synthesis of conjugated polymers . The compound interacts with its targets through direct arylation polycondensation . This interaction results in the formation of conjugated alternating copolymers .

Biochemical Pathways

The compound’s role in the synthesis of conjugated polymers suggests it may influence pathways related to polymer formation and optoelectronic properties .

Result of Action

The primary result of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene’s action is the formation of conjugated alternating copolymers . These polymers exhibit high film-forming ability, suggesting potential applications in optoelectronics .

Action Environment

The action of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene can be influenced by environmental factors. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place, at less than 15°C . This suggests that temperature and light exposure may affect the compound’s stability and efficacy.

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its reactivity may vary depending on the experimental setup .

Dosage Effects in Animal Models

The effects of 9,10-Dihydro-9,10-[3,4]thiophenoanthracene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosage is essential for its safe and effective use in biochemical research .

Eigenschaften

IUPAC Name |

17-thiapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15,18-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-2-6-12-11(5-1)17-13-7-3-4-8-14(13)18(12)16-10-19-9-15(16)17/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAFZYPBTKDJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CSC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

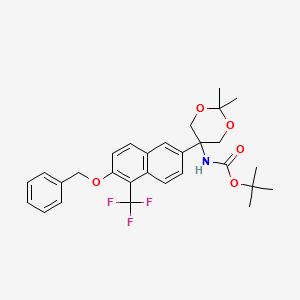

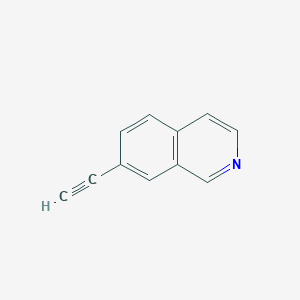

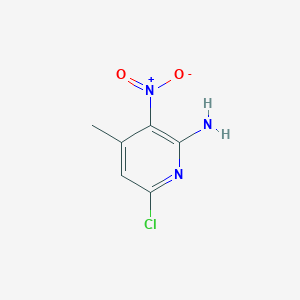

Feasible Synthetic Routes

Q1: Why is 9,10-dihydro-9,10-[3,4]thiophenoanthracene of interest for conjugated polymer synthesis?

A: This compound, with its unique structure incorporating a thiophene unit fused to an anthracene core, offers intriguing possibilities for tailoring the optoelectronic properties of resulting polymers []. The thiophene unit acts as an electron-rich donor, while the anthracene core provides a rigid, planar structure []. This combination influences the polymer's electronic band gap and charge transport characteristics, crucial factors for applications like organic solar cells and transistors.

Q2: How is 9,10-dihydro-9,10-[3,4]thiophenoanthracene polymerized, and what are the properties of the resulting polymers?

A: The research highlights the successful polymerization of 9,10-dihydro-9,10-[3,4]thiophenoanthracene via direct arylation polycondensation (DAP) []. This method, employing a chloride-promoted reaction with dibromo monomers, leads to well-defined conjugated polymers []. The synthesized polymers demonstrate promising features such as high molecular weight (up to 38,000 g/mol) and excellent film-forming abilities [], both essential for device fabrication. The optical and electrochemical properties of these polymers, influenced by the structure of 9,10-dihydro-9,10-[3,4]thiophenoanthracene, are currently being investigated for their potential in optoelectronic devices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Chloro-5,8-dimethoxyquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1455030.png)

![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)